molecular formula C10H17NO4 B14889063 N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide

N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide

Cat. No.: B14889063
M. Wt: 215.25 g/mol
InChI Key: UAEOIZNXTJNMMA-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(5,8-dioxaspiro[34]octan-2-yl)acetamide is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro[34]octane ring system, which includes two oxygen atoms, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide typically involves the reaction of a spirocyclic ketone with N-methoxy-N-methylacetamide under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the N-methoxy-N-methylacetamide, followed by nucleophilic addition to the spirocyclic ketone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylacetamide: A simpler analog without the spirocyclic structure.

    N-methoxy-N-methyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group instead of the spirocyclic ring.

    N-methoxy-N-methylbenzamide: Features a benzene ring instead of the spirocyclic structure.

Uniqueness

N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with simpler analogs. Additionally, the presence of the spiro[3.4]octane ring system can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-(5,8-dioxaspiro[3.4]octan-2-yl)-N-methoxy-N-methylacetamide

InChI

InChI=1S/C10H17NO4/c1-11(13-2)9(12)5-8-6-10(7-8)14-3-4-15-10/h8H,3-7H2,1-2H3

InChI Key

UAEOIZNXTJNMMA-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1CC2(C1)OCCO2)OC

Origin of Product

United States

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